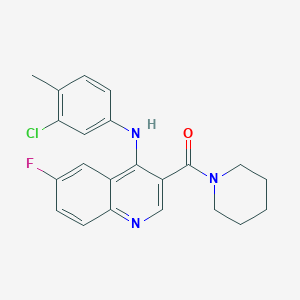

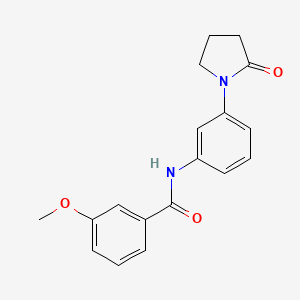

3-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are found in various natural products and have been widely used in medical, industrial, biological, and potential drug industries .

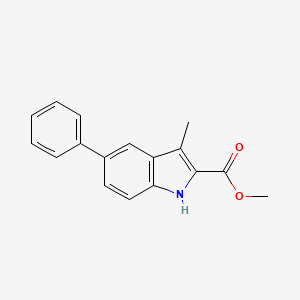

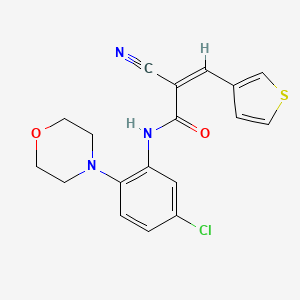

Molecular Structure Analysis

The molecular structure of “3-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” would likely involve a benzene ring (from the benzamide), a methoxy group (-OCH3), and a pyrrolidinone group (a five-membered ring with nitrogen and a ketone). The exact structure would depend on the positions of these groups on the molecule .

Chemical Reactions Analysis

The chemical reactions involving “3-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” would depend on the specific conditions and reagents present. Benzamides can undergo various reactions, including electrophilic substitution on the benzene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” would depend on its exact molecular structure. For example, benzamides are typically solid at room temperature .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective against influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing inhibitory activity (IC50 = 7.53 μmol/L) and a high selectivity index (SI) value against CoxB3 virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Other Potential Applications

Indole derivatives, including our compound of interest, have been associated with various other activities, such as anti-inflammatory, anticancer, anti-HIV, antitubercular, antidiabetic, and antimalarial effects. However, specific studies on this particular compound are yet to be conducted .

Mechanism of Action

Target of Action

It is known that similar compounds with indole and pyrrolidine structures have shown a wide range of biological activities .

Mode of Action

Compounds with similar structures have been found to interact with multiple receptors, leading to a variety of biological responses .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

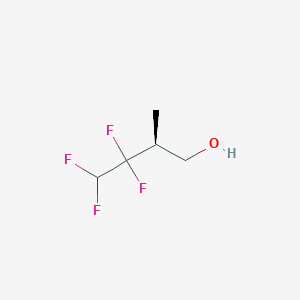

It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Similar compounds have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Future Directions

Future research could involve synthesizing “3-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” and studying its properties and potential applications. This could include testing its biological activity, studying its reactions with other compounds, and investigating its potential uses in various industries .

properties

IUPAC Name |

3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-16-8-2-5-13(11-16)18(22)19-14-6-3-7-15(12-14)20-10-4-9-17(20)21/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEWKPXKLVSCAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2692274.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2692276.png)

![N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2692279.png)

![2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid](/img/structure/B2692287.png)

![1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2692291.png)